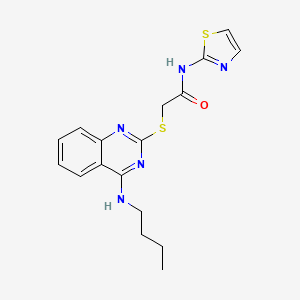

2-((4-(butylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

2-((4-(Butylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic small molecule featuring a quinazoline core substituted with a butylamino group at position 4, connected via a thioether linkage to an acetamide moiety bound to a thiazol-2-yl ring.

Properties

IUPAC Name |

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS2/c1-2-3-8-18-15-12-6-4-5-7-13(12)20-17(22-15)25-11-14(23)21-16-19-9-10-24-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,18,20,22)(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXQUQYQNAAWBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Core Scaffold: The target compound’s quinazoline-thiazole core differs from triazinoquinazoline () and coumarin-thiazole hybrids (), which may alter binding specificity.

- Bulky substituents (e.g., butyl in ) reduce yields but enhance lipophilicity .

- Synthesis Efficiency : Method A in achieves higher yields (89.4%) compared to Method B (56.8%), likely due to optimized reaction conditions . Click chemistry () and DMF-mediated coupling () are alternative strategies for acetamide-thiazole linkage .

Pharmacological and Physicochemical Comparisons

Key Observations :

- Activity Trends: Coumarin-linked thiazoles () show promise as α-glucosidase inhibitors, likely due to hydrogen bonding with the coumarin carbonyl .

- Physicochemical Profiles :

- Quinazoline-thiazole hybrids (hypothetical for the target compound) may balance LogP (~3.5) and polar surface area for blood-brain barrier penetration.

- Nitro and bromo substituents (e.g., 8b ) increase molecular weight but may enhance target affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.